N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methylation: The methyl group at the 4th position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJIOOPNOKSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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